molecular formula C33H55N11O12 B14207351 L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine CAS No. 762294-07-5

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine

Katalognummer: B14207351
CAS-Nummer: 762294-07-5
Molekulargewicht: 797.9 g/mol
InChI-Schlüssel: NICOCLGIYJBCNE-HQPXYMTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine has several scientific research applications:

    Chemistry: Studied for its chemical properties and potential modifications.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Used in the development of peptide-based drugs and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine involves its interaction with specific molecular targets and pathways. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

762294-07-5

Molekularformel

C33H55N11O12

Molekulargewicht

797.9 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H55N11O12/c1-14(2)8-19(40-31(53)25(15(3)4)43-27(49)18(34)6-7-23(35)47)28(50)39-20(9-17-11-37-13-38-17)29(51)44-26(16(5)46)32(54)42-22(12-45)30(52)41-21(33(55)56)10-24(36)48/h11,13-16,18-22,25-26,45-46H,6-10,12,34H2,1-5H3,(H2,35,47)(H2,36,48)(H,37,38)(H,39,50)(H,40,53)(H,41,52)(H,42,54)(H,43,49)(H,44,51)(H,55,56)/t16-,18+,19+,20+,21+,22+,25+,26+/m1/s1

InChI-Schlüssel

NICOCLGIYJBCNE-HQPXYMTMSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.